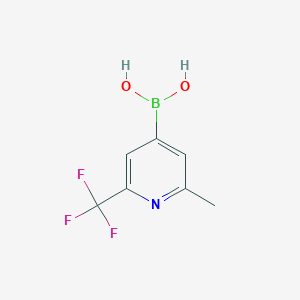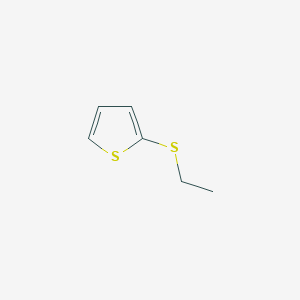![molecular formula C10H5ClF3N B13913438 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The acrylonitrile moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while Michael addition reactions can produce various adducts .
科学的研究の応用
Chemistry
In chemistry, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential anti-cancer properties. Studies have shown that derivatives of phenylacrylonitrile can exhibit anti-tumor activity against certain cancer cell lines .
Industry
In the industrial sector, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used in the production of advanced materials, including photoresponsive materials and organic semiconductors .
作用機序
The mechanism of action of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
Similar compounds include other phenylacrylonitrile derivatives such as (Z)-3-Amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile and 2,5-difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile} .
Uniqueness
The presence of both chloro and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential biological activity .
特性
分子式 |
C10H5ClF3N |
|---|---|
分子量 |
231.60 g/mol |
IUPAC名 |
(Z)-3-chloro-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H5ClF3N/c11-9(5-6-15)7-1-3-8(4-2-7)10(12,13)14/h1-5H/b9-5- |
InChIキー |
DWTZOWRABVMDRE-UITAMQMPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


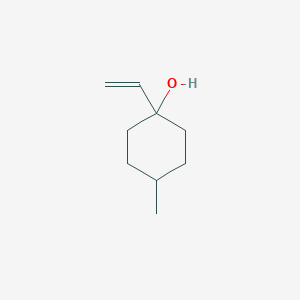
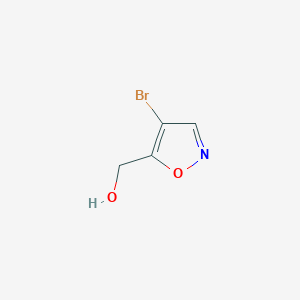

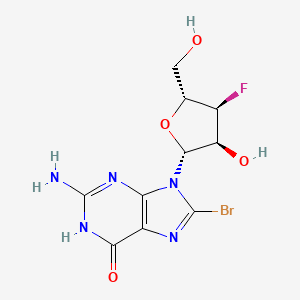
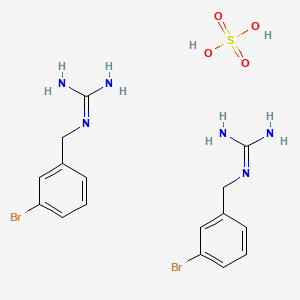
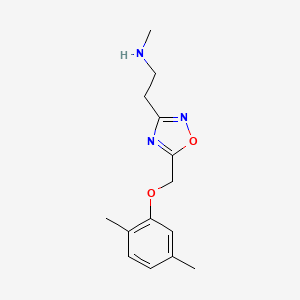

![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
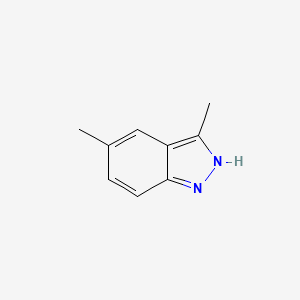

![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)
